![molecular formula C14H11N3O4 B3049913 N~1~-(4-Nitrophenyl)-N~2~-phenylethanediamide CAS No. 22486-74-4](/img/structure/B3049913.png)
N~1~-(4-Nitrophenyl)-N~2~-phenylethanediamide
Overview
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its appearance (solid, liquid, gas, color, etc.) and its role or uses in industry or research .
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall reaction mechanism. .Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity, acidity or basicity, and redox potential .Scientific Research Applications
Optical Sensors for Gas Detection
The absorption spectrum of tetrakis(4-nitrophenyl)porphyrin (TNPP) , a derivative of our compound, has been harnessed for gas detection. Researchers have immobilized TNPP in a Nafion membrane and deposited it onto an optical waveguide glass slide. This setup enables the sensitive detection of gases such as ammonia , nitrogen dioxide , and nitric oxide . The interaction between TNPP and these gases leads to measurable changes in the optical properties, making it a promising platform for environmental monitoring and safety applications .
Supramolecular Chemistry: Thiacalixarenes
Our compound has been incorporated into p-tert-butylthiacalix[4]arenes . These macrocyclic molecules exhibit fascinating host-guest interactions due to their unique cavity-like structures. By functionalizing thiacalixarenes with our compound, researchers can explore selective binding of metal ions, organic molecules, and other guests. These studies contribute to the field of supramolecular chemistry and have implications for molecular recognition, catalysis, and drug delivery .
Materials Science: Functional Coatings
Our compound’s unique structure can be incorporated into functional coatings. For instance, it could be part of a photochromic coating that changes color upon exposure to light. Alternatively, it might contribute to self-healing materials by participating in reversible chemical reactions. Researchers explore these applications to enhance material properties, durability, and functionality.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N'-(4-nitrophenyl)-N-phenyloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-13(15-10-4-2-1-3-5-10)14(19)16-11-6-8-12(9-7-11)17(20)21/h1-9H,(H,15,18)(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRMMNYQOBEAHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20530778 | |
Record name | N~1~-(4-Nitrophenyl)-N~2~-phenylethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20530778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(4-Nitrophenyl)-N~2~-phenylethanediamide | |
CAS RN |
22486-74-4 | |
Record name | N~1~-(4-Nitrophenyl)-N~2~-phenylethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20530778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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